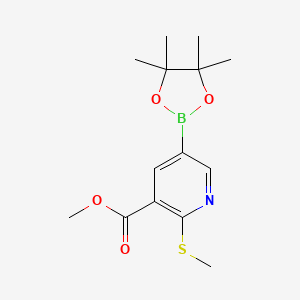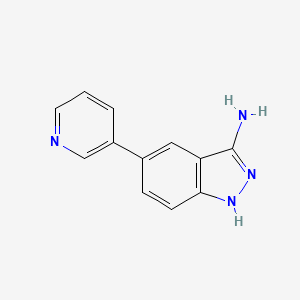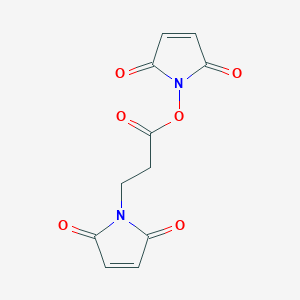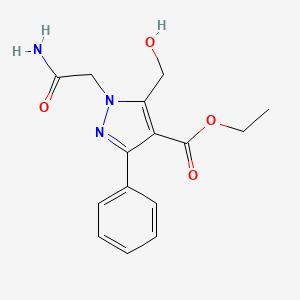
Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, a hydroxymethyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate typically involves multiple steps. One common method involves the condensation of hydrazine with an appropriate β-diketone to form the pyrazole ring. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The hydroxymethyl group can be introduced via a formylation reaction, and the amino group is typically added through a reductive amination process. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the ester group.
Substitution: Introduction of various functional groups at the amino position.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2-amino-2-oxoethyl)-3-phenylpyrazole-4-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetics.
1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylic acid: The free carboxylic acid form, which may have different chemical properties and biological activities.
Propiedades
Número CAS |
76973-02-9 |
|---|---|
Fórmula molecular |
C15H17N3O4 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-15(21)13-11(9-19)18(8-12(16)20)17-14(13)10-6-4-3-5-7-10/h3-7,19H,2,8-9H2,1H3,(H2,16,20) |
Clave InChI |
KVCOABYCGFFYQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)CC(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)

![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
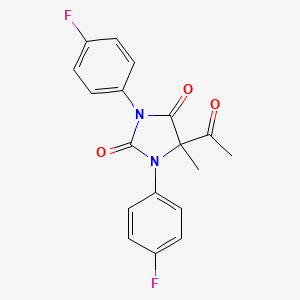
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
